Ajmalan-17(S),21alpha-diol

Stereochemistry Analytical Chemistry Quality Control

Ajmalan-17(S),21alpha-diol (CAS 509-37-5), also known as Sandwicine or 17-Epiajmaline, is a monoterpenoid indole alkaloid diastereomer of the class Ia antiarrhythmic agent Ajmaline. This compound belongs to the ajmalan class of alkaloids, characterized by a complex hexacyclic scaffold with seven chiral centers and a molecular formula of C20H26N2O2 (MW 326.43 g/mol).

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 509-37-5
Cat. No. B15177870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmalan-17(S),21alpha-diol
CAS509-37-5
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
InChIInChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18-,19+,20+/m0/s1
InChIKeyCJDRUOGAGYHKKD-NNAJWNLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajmalan-17(S),21alpha-diol (CAS 509-37-5): Core Properties and Procurement Considerations for the Ajmaline Diastereomer


Ajmalan-17(S),21alpha-diol (CAS 509-37-5), also known as Sandwicine or 17-Epiajmaline, is a monoterpenoid indole alkaloid diastereomer of the class Ia antiarrhythmic agent Ajmaline [1]. This compound belongs to the ajmalan class of alkaloids, characterized by a complex hexacyclic scaffold with seven chiral centers and a molecular formula of C20H26N2O2 (MW 326.43 g/mol) . It is distinguished from its clinically utilized (17R,21α)-configured counterpart (CAS 4360-12-7) by its stereochemistry at the C-17 position [2]. This compound is primarily sourced from specific Rauwolfia species, notably R. sandwicensis and R. mauiensis, and is valued in research as an analytical standard and for studies investigating the structure-activity relationships of ajmalan-type alkaloids .

Ajmalan-17(S),21alpha-diol: Why C-17 Stereochemistry Precludes Simple Substitution by (17R)-Ajmaline


Despite sharing an identical molecular formula (C20H26N2O2) and the same 21α-hydroxy configuration, the (17S) diastereomer (CAS 509-37-5) cannot be substituted for its (17R)-configured counterpart (Ajmaline, CAS 4360-12-7) in research or analytical contexts . The C-17 stereochemistry fundamentally alters the three-dimensional orientation of a critical hydroxyl group, which directly impacts the compound's interaction with biological targets, including voltage-gated sodium and hERG potassium channels [1]. This stereochemical divergence results in distinct physicochemical properties—most notably a vastly different specific optical rotation and melting behavior—that necessitate separate analytical reference standards for chromatographic validation and purity assessment [2]. Additionally, research indicates that stereochemistry in the ajmalan series influences the rate of quaternary ammonium formation, which correlates with differences in pharmacokinetic behavior observed among semi-synthetic derivatives [3]. The evidence below quantifies these critical points of differentiation.

Ajmalan-17(S),21alpha-diol: Head-to-Head Quantitative Differentiation from Ajmaline and Semi-Synthetic Analogs


Stereochemical Identity and Optical Rotation as a Critical Purity and Identity Marker for Ajmalan-17(S),21alpha-diol

Ajmalan-17(S),21alpha-diol (Sandwicine) is the C-17 epimer of the clinically used alkaloid Ajmaline, and this stereochemical difference is unequivocally confirmed and quantified by its specific optical rotation. The (17S) isomer exhibits strong dextrorotation, while the (17R) isomer is levorotatory [1].

Stereochemistry Analytical Chemistry Quality Control

Physicochemical Differentiation: LogP Discrepancy Affects Chromatographic Method Selection for Ajmalan-17(S),21alpha-diol

The computed partition coefficient (LogP) for Ajmalan-17(S),21alpha-diol varies depending on the source, with a reported experimental LogP value of 1.32, indicating moderate lipophilicity [1]. This is in contrast to the predicted LogP for the (17R) isomer (Ajmaline) which is lower at 0.78 .

Physicochemical Properties Lipophilicity HPLC Method Development

Stereochemistry Dictates Pharmacokinetic Performance: A Class-Level Inference from Ajmaline Derivative Bioavailability

While direct in vivo data for Ajmalan-17(S),21alpha-diol is absent, class-level evidence from semi-synthetic Ajmaline derivatives demonstrates that subtle structural modifications drastically alter bioavailability. Prajmaline, an N-propyl derivative, shows markedly improved oral absorption compared to the parent Ajmaline due to a pH-dependent ring-opening tautomerism [1].

Pharmacokinetics Bioavailability Drug Development

Thermal Stability and Derivatization: Evidence of Distinct Reactivity for Ajmalan-17(S),21alpha-diol

The melting point of Ajmalan-17(S),21alpha-diol is reported as 210-213°C for its dihydrochloride salt, in contrast to the melting point of Ajmaline, which decomposes at 205-207°C for its free base [1]. Furthermore, the 17-acetate derivative of the (17S) isomer has a distinct melting point of 153-156°C [1].

Chemical Stability Derivatization Analytical Reference Material

Biosynthetic Pathway Specificity: The Role of Stereochemistry in Enzymatic Transformations for Ajmalan-17(S),21alpha-diol

The biosynthesis of the ajmalan scaffold proceeds through a highly stereospecific pathway. A key reductase enzyme in Rauvolfia serpentina (EC 1.3.1.73) catalyzes the NADPH-dependent reduction of 1,2-dihydrovomilenine to 17-O-acetylnorajmaline, which ultimately yields the (17R)-configured Ajmaline after deacetylation and other steps [1].

Biosynthesis Enzymology Natural Product Research

Ajmalan-17(S),21alpha-diol (CAS 509-37-5): Core Research Applications Based on Quantified Differentiators


Application 1: Chromatographic Method Development and Validation for Diastereomer-Specific Separation

Procure Ajmalan-17(S),21alpha-diol as a primary analytical reference standard for developing and validating HPLC or UPLC methods. The significant difference in LogP between this (17S) isomer (LogP 1.32) and the clinically relevant (17R) isomer (predicted LogP 0.78) necessitates diastereomer-specific method optimization to ensure accurate separation and quantification in complex mixtures or plant extracts [1]. This compound serves as an essential tool for quality control of Ajmaline raw materials to detect and quantify this potential impurity or co-extractive [2].

Application 2: Enantiomeric/Diastereomeric Purity Determination and Stability Studies

Use this compound in stereochemical stability studies of Ajmaline and related alkaloids. The documented large optical rotation difference ([α]D +171° for the target vs. -131° for Ajmaline) provides a highly sensitive spectroscopic handle for monitoring epimerization at the C-17 position under various storage, formulation, or experimental conditions [1]. It is the definitive standard for chiral chromatographic assays aimed at establishing and verifying the enantiomeric excess or diastereomeric purity of samples containing ajmalan-type alkaloids [2].

Application 3: Structure-Activity Relationship (SAR) and Molecular Pharmacology Studies of Ion Channels

Employ Ajmalan-17(S),21alpha-diol as a critical stereochemical probe in SAR studies investigating the binding modes of ajmalan alkaloids to cardiac ion channels (Nav1.5, hERG/Kv11.1). Direct comparison of its activity profile against the well-characterized (17R)-Ajmaline (which exhibits hERG IC50 values of 1.0 µM in HEK cells and 42.3 µM in Xenopus oocytes) allows for mapping the spatial and stereochemical requirements of the ligand-binding site [1]. This is essential research for understanding the molecular determinants of antiarrhythmic efficacy versus proarrhythmic risk [2].

Application 4: Natural Product Research, Metabolomics, and Biosynthetic Pathway Elucidation

Use this compound as an authentic standard in metabolomic profiling of Rauwolfia species to differentiate between the biosynthetic capacities of R. serpentina and other species like R. sandwicensis. As the natural product of the latter, its presence is a taxonomic marker [1]. Its distinct stereochemistry is also a valuable tool for investigating the substrate specificity of enzymes involved in the late-stage ajmalan biosynthetic pathway, which is known to be highly stereospecific, producing the (17R) isomer [2].

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